molecular formula C12H8Cl2N2O B5588455 2,3-dichloro-N-3-pyridinylbenzamide

2,3-dichloro-N-3-pyridinylbenzamide

Cat. No. B5588455
M. Wt: 267.11 g/mol
InChI Key: KANCFDSDRCOWMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide involves various methods, including photoreaction and condensation reactions. For instance, the photoreaction of 2-chloro-N-pyridinylbenzamides can afford photocyclized products, highlighting a method of synthesis through photoreaction mechanisms (Park et al., 2001). Another approach involves the condensation of specific precursors, as described by Huang et al. (2020), who synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide through a series of condensation steps (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography, DFT calculations, and spectroscopic methods. For example, Yüksektepe et al. (2011) investigated the molecular structure of a synthesized compound through elemental analysis and X-ray crystallography, providing insights into its crystal packing and interactions (Yüksektepe et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,3-dichloro-N-3-pyridinylbenzamide include nucleophilic additions, as demonstrated by Lemire et al. (2004), where nucleophiles were added to 3-substituted pyridinium salts, showcasing a method to synthesize 2,3-disubstituted pyridines (Lemire et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of related compounds reveal detailed insights into their crystalline forms and interactions within the crystal structure, enhancing the understanding of their stability and solubility.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds related to 2,3-dichloro-N-3-pyridinylbenzamide are influenced by their molecular structure. Studies have shown that specific substitutions on the pyridine ring can significantly impact these properties, providing valuable information for further application development.

For a comprehensive view of the scientific insights into 2,3-dichloro-N-3-pyridinylbenzamide and related compounds, including detailed synthesis methods, molecular structure analyses, and property evaluations, the following references are recommended:

Scientific Research Applications

Photoreaction Mechanisms

Photoreaction of 2-halo-N-pyridinylbenzamide : A study by Park et al. (2001) explored the photochemical behavior of 2-halo-N-pyridinylbenzamide, revealing that the photoreaction of 2-chloro-N-pyridinylbenzamides led to high-yield production of photocyclized products, benzo[c]naphthyridinones. This research suggests a unique photoreaction mechanism involving intramolecular cyclization facilitated by n-complexation of chlorine radical, highlighting the potential for developing photo-responsive materials or chemical sensors Park et al., 2001.

Nucleophilic Addition Reactions

Synthesis of Substance P Antagonists : Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts, demonstrating good to excellent regioselectivities in producing 2,3-disubstituted 1,2-dihydropyridines. This methodology facilitated the enantioselective syntheses of (-)-L-733,061 and (-)-CP-99,994, potent nonpeptide Substance P antagonists. Such findings underscore the significance of 2,3-dichloro-N-3-pyridinylbenzamide derivatives in medicinal chemistry and drug design Lemire et al., 2004.

Catalysis and Complex Formation

Ethylene Polymerization : Sun et al. (2012) detailed the synthesis of 2-(2-benzhydrylbenzenamino)pyridine ligands and their application as bidentate N^N ligands with nickel halides, leading to high-activity pre-catalysts for ethylene polymerization. This research highlights the role of 2,3-dichloro-N-3-pyridinylbenzamide derivatives in catalysis and polymer science, offering insights into designing novel catalysts for industrial polymerization processes Sun et al., 2012.

Coordination Chemistry

Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, used as ligands for over 15 years. The study covers their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This work underscores the versatility of pyridinylbenzamide derivatives in coordination chemistry and their potential in developing functional materials Halcrow, 2005.

properties

IUPAC Name

2,3-dichloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCFDSDRCOWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-pyridin-3-ylbenzamide

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